4-(4-chlorophenyl)-6-propyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Description
The compound “4-(4-chlorophenyl)-6-propyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione” belongs to the class of pyrrolo[3,4-d]pyrimidines . Pyrrolo[3,4-d]pyrimidines are known for their wide range of biological activities .
Synthesis Analysis
The synthesis of pyrrolo[3,4-d]pyrimidines often involves the reaction of aminopyrimidines with various reagents . For instance, 5-acetyl-4-aminopyrimidines, when heated under reflux with MeONa in BuOH, transform into pyrido[2,3-d]pyrimidin-5-one derivatives .Chemical Reactions Analysis
The chemical reactions involving pyrrolo[3,4-d]pyrimidines can vary depending on the substituents and reaction conditions . For instance, 5-acetyl-4-aminopyrimidines can undergo cyclization to form pyrido[2,3-d]pyrimidin-5-one derivatives .Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to the cessation of cell division
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the replication of cancer cells .
Pharmacokinetics
Its degree of lipophilicity allows it to diffuse easily into cells , which could enhance its bioavailability.
Result of Action
The primary result of the compound’s action is the inhibition of cell proliferation . By disrupting the cell cycle, the compound prevents the replication of cancer cells, potentially leading to their death .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s lipophilicity allows it to diffuse easily into cells, which is influenced by the lipid environment of the cell
Properties
IUPAC Name |
4-(4-chlorophenyl)-6-propyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2/c1-2-7-19-8-11-12(14(19)20)13(18-15(21)17-11)9-3-5-10(16)6-4-9/h3-6,13H,2,7-8H2,1H3,(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGCGHZKOSKWPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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